molecular formula C8H7ClN2O B12827949 6-Chloro-7-methoxyimidazo[1,2-a]pyridine

6-Chloro-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B12827949
M. Wt: 182.61 g/mol
InChI Key: HUJSXPONYSILII-UHFFFAOYSA-N
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Description

Significance and "Privileged" Nature of the Imidazo[1,2-a]pyridine (B132010) Core in Drug Discovery

The imidazo[1,2-a]pyridine nucleus is often referred to as a "privileged scaffold." nih.govbenthamdirect.com This designation stems from its recurring presence in a multitude of biologically active compounds that interact with various biological targets. bohrium.com Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands with high affinity and specificity for diverse receptors and enzymes. The rigid, planar nature of the fused ring system provides a defined three-dimensional arrangement for substituent groups, facilitating optimal interactions with biological macromolecules. Several commercial drugs, including Zolpidem, Olprinone, and Soraprazan, feature this core structure, highlighting its therapeutic importance. nih.govacs.org

Overview of Pharmacological Activities Associated with Imidazo[1,2-a]pyridine Derivatives

Derivatives of imidazo[1,2-a]pyridine exhibit a remarkably broad spectrum of pharmacological activities. nih.govtandfonline.comresearchgate.net These compounds have been extensively investigated and have shown potential as:

Anticancer agents: Targeting various mechanisms, including the inhibition of kinases like CDK, VEGFR, PI3K, and EGFR. acs.org

Antimicrobial agents: Displaying activity against bacteria, fungi, and mycobacteria, including multidrug-resistant strains of tuberculosis. nih.govbio-conferences.orgresearchgate.net

Antiviral agents: Showing promise in combating viral infections. nih.gov

Anti-inflammatory agents: Demonstrating the ability to modulate inflammatory pathways. researchgate.net

Central Nervous System (CNS) agents: Including anxiolytics, sedatives, and treatments for sleep disorders, with some compounds modulating GABA-A, histamine, serotonin, and dopamine (B1211576) receptors. nih.govresearchgate.net

Antiulcer agents: Acting as proton pump inhibitors and cytoprotective agents. nih.govnih.gov

Cardiovascular agents: Such as the cardiotonic agent olprinone. acs.org

Antidiabetic agents: Showing potential in the management of diabetes. nih.gov

This wide range of biological activities underscores the therapeutic potential of the imidazo[1,2-a]pyridine scaffold. bohrium.comnih.gov

Rationale for Investigating Substituted Imidazo[1,2-a]pyridines, including 6-Chloro-7-methoxyimidazo[1,2-a]pyridine

The investigation of substituted imidazo[1,2-a]pyridines is driven by the principle of structure-activity relationship (SAR). The type and position of substituents on the bicyclic core can profoundly influence the molecule's physicochemical properties, pharmacokinetic profile, and pharmacological activity. nih.gov By strategically modifying the scaffold with various functional groups, medicinal chemists can fine-tune the compound's potency, selectivity, and metabolic stability.

The introduction of a chloro group at the 6-position and a methoxy (B1213986) group at the 7-position, as seen in this compound, is a deliberate chemical modification. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group can significantly alter the electronic distribution within the aromatic system. This, in turn, can affect the molecule's ability to engage in specific interactions with its biological target, potentially leading to enhanced or novel therapeutic effects. The exploration of such substitutions is a key strategy in the quest to discover new and improved drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2O/c1-12-7-4-8-10-2-3-11(8)5-6(7)9/h2-5H,1H3

InChI Key

HUJSXPONYSILII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CN2C=C1Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 7 Methoxyimidazo 1,2 a Pyridine and Analogous Imidazo 1,2 a Pyridines

Condensation Reactions in Imidazo[1,2-a]pyridine (B132010) Synthesis

Traditional methods for constructing the imidazo[1,2-a]pyridine core often rely on the condensation of a substituted 2-aminopyridine (B139424) with a suitable two-carbon synthon.

One of the most established methods for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, such as an α-haloketone. amazonaws.com This approach, often referred to as the Tschitschibabin reaction, is widely applicable and can be performed under neutral or weakly basic conditions. amazonaws.com The reaction tolerates a variety of functional groups on both the aminopyridine and the carbonyl component, allowing for the synthesis of a diverse range of substituted imidazo[1,2-a]pyridines. amazonaws.com For instance, reactions of various 2-aminopyridines with different α-haloketones have been shown to proceed smoothly, yielding products in good to excellent yields. amazonaws.com While specific synthesis of 6-Chloro-7-methoxyimidazo[1,2-a]pyridine via this method is not detailed in the provided sources, the general applicability suggests its feasibility starting from 5-chloro-4-methoxypyridin-2-amine (B3029440) and a suitable α-halocarbonyl compound.

Microwave-assisted protocols have also been developed to accelerate the construction of the imidazo[1,2-a]pyridine ring system from 2-aminopyridines and α-halocarbonyls, such as the reaction with bromomalonaldehyde to produce 3-carbaldehyde substituted derivatives. acs.org

The mechanism for the condensation of a 2-aminopyridine with an α-halocarbonyl compound has been well-proposed. amazonaws.com The reaction is initiated by a nucleophilic substitution (SN2) reaction, where the endocyclic pyridine (B92270) nitrogen atom of the 2-aminopyridine attacks the α-carbon of the halocarbonyl compound, displacing the halide ion. amazonaws.com This step forms an intermediate N-(2-oxoalkyl)pyridin-2-aminium salt.

Following this initial alkylation, an intramolecular cyclization occurs. The exocyclic amino group attacks the carbonyl carbon, leading to the formation of a five-membered ring. The resulting hydroxyl intermediate subsequently undergoes dehydration, often facilitated by the reaction conditions (e.g., heating), to yield the aromatic imidazo[1,2-a]pyridine ring system.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, valued for their high atom economy, convergence, and operational simplicity. beilstein-journals.orgnih.govmdpi.com Several MCRs have been successfully applied to the synthesis of imidazo[1,2-a]pyridine libraries.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent isocyanide-based three-component reaction (3CR) that provides rapid access to 3-aminoimidazo[1,2-a]pyridines. nih.govmdpi.com This reaction involves the condensation of a 2-aminopyridine (or another suitable amidine), an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov The GBB reaction is recognized as one of the best methodologies for synthesizing the 3-amino-substituted imidazo[1,2-a]pyridine core. mdpi.com The process is typically catalyzed by Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) or Brønsted acids. beilstein-journals.orgnih.gov

The mechanism proceeds through the initial formation of an imine from the 2-aminopyridine and the aldehyde. beilstein-journals.org This is followed by a formal [4+1] cycloaddition with the isocyanide to generate a spiro intermediate, which then undergoes rearrangement to furnish the final aromatic product. beilstein-journals.orgnih.gov Microwave assistance has been shown to enhance the efficiency of the GBB reaction, allowing for the rapid synthesis of products like imidazo[1,2-a]pyridine-chromone hybrids. mdpi.com

Amine ComponentAldehyde ComponentIsocyanide ComponentCatalyst/ConditionsReference
2-AminopyridinesFurfuraldehydeVarious IsocyanidesYb(OTf)₃, MW, 100 °C nih.gov
2-Aminopyridines3-Formyl-chromonetert-Butyl isocyanideNH₄Cl, MW, EtOH mdpi.com
2-AminopyridinesIsatinsVarious IsocyanidesOne-pot, reflux beilstein-journals.org
AminopyridineAldehydeIsocyanideSc(OTf)₃, MeOH/DCM beilstein-journals.org

The Petasis reaction, a multicomponent coupling of a boronic acid, an amine, and a carbonyl, provides another versatile route to complex amine structures. acs.orgnih.gov A variant of this reaction has been developed for the synthesis of imidazo[1,2-a]pyridin-3-ols. acs.orgresearchgate.net

This three-component process utilizes a 2-aminopyridine, glyoxylic acid, and an arylboronic acid. acs.org The reaction is believed to proceed through a cascade mechanism. Initially, the Petasis reaction between the three components forms an N-aryl-α-amino acid-type intermediate. acs.orgresearchgate.net This intermediate then undergoes an intramolecular nucleophilic cyclization, followed by subsequent dihydroxylation and aromatization steps to yield the final imidazo[1,2-a]pyridin-3-ol (B583105) product. acs.org This methodology is noted for its efficiency and the use of commercially available reagents to expand molecular diversity. researchgate.net

A key advantage of multicomponent reactions is their ability to rapidly generate large and diverse libraries of structurally complex molecules from simple, readily available starting materials. beilstein-journals.orgbeilstein-journals.orgacs.org This feature is particularly valuable in medicinal chemistry and drug discovery for exploring chemical space and identifying lead compounds. nih.govrsc.org

By systematically varying each of the three components in the GBB reaction (the aminopyridine, the aldehyde, and the isocyanide), a vast number of unique 3-aminoimidazo[1,2-a]pyridine analogues can be synthesized in a time- and resource-efficient manner. mdpi.combeilstein-journals.org Similarly, the Petasis reaction allows for diversity by changing the aminopyridine and the arylboronic acid. acs.orgresearchgate.net This combinatorial potential has been exploited to create libraries of imidazo[1,2-a]pyridines for screening against various biological targets. beilstein-journals.orgrsc.org Furthermore, the products of MCRs can serve as intermediates for further synthetic transformations, expanding the accessible molecular diversity even more, as demonstrated by the tandem use of GBB and Ugi reactions to create complex peptidomimetics. beilstein-journals.orgbeilstein-journals.org The development of multicomponent polymerizations based on the GBB reaction further highlights the utility of MCRs in creating novel functional materials containing the imidazo[1,2-a]pyridine core. acs.org

Catalytic and Metal-Free Synthetic Approaches

The construction of the imidazo[1,2-a]pyridine skeleton can be achieved through a variety of synthetic strategies. These range from classical condensation reactions to modern catalytic and catalyst-free protocols that offer improved efficiency, selectivity, and environmental compatibility.

Transition-Metal-Catalyzed Reactions (e.g., Copper, Palladium)

Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic compounds, including imidazo[1,2-a]pyridines. rsc.org Catalysts based on copper and palladium have been extensively utilized due to their efficiency in promoting key bond-forming reactions. rsc.orgresearchgate.net

Copper-catalyzed reactions often involve the aerobic oxidative coupling of 2-aminopyridines with various partners like ketones, terminal alkynes, or nitroolefins. organic-chemistry.org For instance, a copper(I) iodide (CuI)-catalyzed aerobic oxidative process allows for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, which is compatible with a wide array of functional groups. organic-chemistry.org These reactions are believed to proceed through a catalytic Ortoleva-King type mechanism. organic-chemistry.org

Palladium catalysts are particularly effective for carbonylation reactions, enabling the introduction of carbonyl-containing functional groups. A notable application is the palladium-catalyzed carbonylation used to introduce a carboxamide moiety at the C-6 or C-8 positions of the imidazo[1,2-a]pyridine ring, starting from the corresponding iodo-substituted derivatives. researchgate.net This highlights the power of palladium catalysis in the late-stage functionalization of the scaffold. researchgate.net While not limited to copper and palladium, other transition metals like gold have also been employed in the synthesis of these heterocycles. nih.gov

Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Catalyst System Reactants Product Type Reference
CuI / O₂ (air) 2-Aminopyridines, Acetophenones 2-Aryl-imidazo[1,2-a]pyridines organic-chemistry.org
Cu-catalyst / O₂ (air) 2-Aminopyridines, Nitroolefins Substituted imidazo[1,2-a]pyridines organic-chemistry.org
Pd-catalyst 6- or 8-Iodo-imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridine-6- or 8-carboxamides researchgate.net
PicAuCl₂ / Acid Pyridine N-Oxide, Alkynes Substituted imidazo[1,2-a]pyridines nih.gov

Catalyst-Free Protocols and Green Chemistry Principles

In alignment with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and environmentally benign synthetic methods. acs.org These protocols often utilize non-toxic solvents, solvent-free conditions, or are performed in water, minimizing waste and avoiding the use of hazardous or expensive metal catalysts. rsc.orgrsc.org

One such approach involves the condensation of 2-aminopyridines with α-haloketones under neat (solvent-free) conditions at moderate temperatures, affording imidazo[1,2-a]pyridine derivatives in excellent yields. scielo.br This method is operationally simple, rapid, and avoids the need for both a catalyst and a solvent. scielo.br

Another innovative, metal-free route reports the rapid and efficient synthesis of imidazo[1,2-a]pyridines under ambient, aqueous conditions. rsc.org The NaOH-promoted cycloisomerization of N-propargylpyridiniums can provide quantitative yields in minutes on a gram scale. rsc.org A comparison of green metrics for this aqueous method against traditional routes demonstrates a significant improvement, with a space-time-yield increase of at least one order of magnitude. rsc.org Furthermore, multi-component reactions (MCRs) that proceed without a catalyst offer a highly efficient and atom-economical pathway to highly substituted imidazo[1,2-a]pyridines from readily available starting materials. acs.orgrsc.org

Table 2: Comparison of Green Chemistry Approaches for Imidazo[1,2-a]pyridine Synthesis

Method Key Features Advantages Reference
Neat Condensation Catalyst- and solvent-free reaction of 2-aminopyridines and α-haloketones. High efficiency, simplicity, reduced waste. scielo.br
Aqueous Cycloisomerization NaOH-promoted reaction in water at ambient temperature. Rapid, high yield, excellent green metrics (high STY). rsc.org
Three-Component Reaction Metal-free reaction of ynals, pyridin-2-amines, and alcohols/thiols. Facile C-N, C-O, and C-S bond formation, high atom economy. acs.org

Ultrasonication and Microwave-Assisted Syntheses

The use of non-conventional energy sources like ultrasound and microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. scispace.comresearchgate.net

Ultrasonication has been successfully applied to the synthesis of imidazo[1,2-a]pyridines. For example, a simple and rapid method involves the reaction of 2-aminopyridines and 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation, producing a variety of products in good to excellent yields. scispace.com This protocol can be extended to a sequential one-pot preparation of 3-(organylselanyl)imidazo[1,2-a]pyridines. scispace.com The energy generated from the cavitation effect of ultrasound enhances mass transport and reactivity, often allowing reactions to proceed at ambient temperatures. acs.org Ultrasound has also been used to promote the C-H functionalization of ketones in water for the synthesis of imidazo[1,2-a]pyridines, avoiding the need for a metal catalyst. organic-chemistry.org

Microwave-assisted synthesis provides a similar advantage of rapid heating and reaction acceleration. The condensation of 2-aminopyridine with phenacyl bromide derivatives can be achieved in as little as 60 seconds with microwave irradiation, yielding the desired imidazo[1,2-a]pyridine products in high yields. researchgate.net These energy-efficient methods represent a significant improvement over conventional heating protocols, which often require longer reaction times and higher temperatures. acs.org

Table 3: Effect of Energy Source on Imidazo[1,2-a]pyridine Synthesis

Reaction Energy Source Reaction Time Yield Reference
2-Aminopyridine + Phenacyl Bromides Microwave 60 seconds 24-99% researchgate.net
2-Aminopyridine + 2-Bromoacetophenones Ultrasound Not specified Good to Excellent scispace.com
Iodination of Imidazo[1,2-a]pyridines Ultrasound 0.5 hours 86% acs.org
2-Aminopyridine + α-Haloketones Conventional Heating (60 °C) 20 minutes 91% scielo.br

Functionalization at Specific Positions of the Imidazo[1,2-a]pyridine Core

The biological activity and material properties of imidazo[1,2-a]pyridine derivatives are highly dependent on the nature and position of substituents on the bicyclic core. Therefore, developing regioselective functionalization methods is of paramount importance.

C-H Functionalization Strategies

Direct C-H functionalization has become a powerful and atom-economical strategy for modifying complex organic molecules, as it avoids the need for pre-functionalized starting materials. rsc.orgnih.gov In the imidazo[1,2-a]pyridine system, the C-3 position is the most nucleophilic and electronically rich carbon, making it the most common site for electrophilic substitution and C-H functionalization. nih.govtandfonline.com

However, strategies for functionalizing other positions have also been developed. rsc.org Visible light-induced photocatalysis has emerged as a mild and efficient method for C-H functionalization, though reports still predominantly focus on the C-3 position. nih.govmdpi.com Metal-catalyzed reactions, often directed by a coordinating group, can facilitate functionalization at otherwise less reactive positions. nih.gov For example, the nitrogen atom at position 1 can act as a directing group to facilitate ortho-C-H functionalization of a 2-aryl substituent. nih.gov The development of methods for the site-selective C-H functionalization at positions other than C-3, such as C-5, C-6, and C-7, remains an active and challenging area of research. rsc.orgnih.gov

Introduction of Substituents at Positions (e.g., C-3, C-6, C-7)

While C-3 functionalization is widely reported, methods to introduce substituents at other specific positions, including C-6 and C-7, are crucial for creating derivatives like this compound. acs.orgtandfonline.com

The introduction of substituents on the pyridine ring portion of the scaffold can be achieved in two primary ways: by using a pre-functionalized 2-aminopyridine as the starting material or by direct functionalization of the formed imidazo[1,2-a]pyridine ring. For the synthesis of the title compound, one would typically start with a 2-amino-5-chloro-4-methoxypyridine.

Table 4: Examples of Regioselective Functionalization of Imidazo[1,2-a]pyridines

Position Functional Group Introduced Method Reference
C-3 Iodo Ultrasound-assisted, metal-free iodination acs.org
C-3 Thio Dual catalysis (flavin/iodine) from aminopyridines, ketones, and thiols organic-chemistry.org
C-6 Carboxamide Pd-catalyzed carbonylation of 6-iodo derivative researchgate.net
C-6 Carbohydrazide Five-component cascade reaction rsc.org

Approaches for Introducing Halogen and Methoxy (B1213986) Substituents in Imidazo[1,2-a]pyridine Derivatives

The functionalization of the imidazo[1,2-a]pyridine core, particularly with halogen and methoxy groups, is pivotal for modulating the physicochemical and biological properties of the resulting molecules. These substitutions can be achieved either by direct functionalization of a pre-formed imidazo[1,2-a]pyridine ring or, more commonly, by utilizing a pre-substituted pyridine derivative as a starting material.

Direct halogenation of the imidazo[1,2-a]pyridine ring system typically occurs with high regioselectivity at the C3 position due to the electronic nature of the heterocyclic system. For instance, facile, transition-metal-free methods for the chlorination and bromination of various imidazo[1,2-a]pyridines have been developed using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source in the presence of acetic acid. nih.govclockss.org These reactions proceed efficiently for a range of imidazo[1,2-a]pyridines, including those already bearing substituents such as chloro and methyl groups at the C6 and C7 positions. nih.gov

However, direct halogenation at the C6 or C7 position of an unsubstituted imidazo[1,2-a]pyridine is less common and often requires more complex, multi-step procedures. Therefore, the more prevalent strategy involves starting with a pyridine ring that already contains the desired halogen and methoxy substituents. This approach offers greater control over the final substitution pattern.

Similarly, direct methoxylation of the imidazo[1,2-a]pyridine core has been reported, primarily at the C3 position. Visible light-induced methoxylation of 2-arylimidazo[1,2-a]pyridines can be achieved, though this method is not typically applicable for substitutions on the pyridine ring portion of the scaffold. mdpi.com A more reliable method for introducing a methoxy group at a specific position, such as C7, is to begin the synthesis with a correspondingly substituted 2-aminopyridine intermediate. For example, the synthesis of a 6-methoxy-substituted imidazo[1,2-a]pyridine analog has been accomplished by starting with 2-amino-5-methoxypyridine. nih.gov

Synthesis of Key Intermediates for this compound Analogs

The cornerstone of synthesizing this compound and its analogs is the preparation of appropriately substituted 2-aminopyridines. The specific substitution pattern on the final imidazo[1,2-a]pyridine product is dictated by the substituents present on the initial 2-aminopyridine ring.

For the synthesis of the titular compound, the key intermediate is 4-amino-5-chloro-2-methoxypyridine . This compound is commercially available, providing a direct and efficient starting point for the subsequent cyclization reaction. mdpi.com

The general synthetic approach to constructing the imidazo[1,2-a]pyridine scaffold from a 2-aminopyridine involves reaction with a two-carbon synthon, which will form the imidazole (B134444) portion of the bicyclic system. A classic and widely used method is the reaction with an α-halocarbonyl compound, such as chloroacetaldehyde (B151913) or bromoacetaldehyde. hmdb.ca Chloroacetaldehyde, while highly reactive, is a versatile precursor for many heterocyclic compounds. hmdb.ca

The synthesis of various substituted 2-aminopyridines has been extensively documented. For example, 2-amino-5-chloropyridine (B124133) can be prepared from 2-aminopyridine through a sequence of nitration, acylation, reduction, chlorination, and hydrolysis. researchgate.net The synthesis of 2-methoxy-5-aminopyridine has also been reported, starting from 2-aminopyridine via nitration, hydrolysis, chlorination, methoxylation, and subsequent reduction.

Below is a table summarizing key intermediates and their relevance in the synthesis of substituted imidazo[1,2-a]pyridines.

Intermediate CompoundRelevance
4-Amino-5-chloro-2-methoxypyridineDirect precursor for this compound.
2-Amino-5-chloropyridinePrecursor for 6-chloro-substituted imidazo[1,2-a]pyridine analogs.
2-Methoxy-5-aminopyridinePrecursor for 6-methoxy-substituted imidazo[1,2-a]pyridine analogs.
ChloroacetaldehydeA common C2 synthon for the cyclization reaction with 2-aminopyridines. hmdb.ca
BromoacetaldehydeAn alternative C2 synthon for the cyclization reaction.

Spectroscopic and Advanced Analytical Methodologies for Characterization of 6 Chloro 7 Methoxyimidazo 1,2 a Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 6-Chloro-7-methoxyimidazo[1,2-a]pyridine. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each hydrogen and carbon atom in the molecule can be determined.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons on the imidazo[1,2-a]pyridine (B132010) core and the methoxy (B1213986) group provide key structural information. The protons on the pyridine (B92270) and imidazole (B134444) rings typically appear in the aromatic region of the spectrum, and their specific shifts and coupling patterns (J-coupling) reveal their positions relative to the chloro and methoxy substituents. For instance, the protons at positions 5, 8, 2, and 3 would exhibit characteristic signals.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. The signals for the carbon atoms directly bonded to the chlorine atom and the methoxy group, as well as the carbons of the heterocyclic rings, appear at distinct positions, confirming the substitution pattern of the scaffold. While specific experimental data for this compound is not publicly available, analysis of related imidazo[1,2-a]pyridine derivatives shows characteristic shifts that can be used for comparison. medchemexpress.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on typical values for similar imidazo[1,2-a]pyridine structures and serves as a predictive guide. Actual experimental values may vary.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
H-2 7.5 - 7.8 -
H-3 7.2 - 7.5 -
H-5 7.6 - 7.9 -
H-8 6.8 - 7.1 -
OCH₃ 3.8 - 4.0 55 - 57
C-2 - 115 - 118
C-3 - 108 - 112
C-5 - 120 - 125
C-6 - 140 - 145
C-7 - 150 - 155
C-8 - 110 - 115

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight of this compound. The technique ionizes the molecule and measures its mass-to-charge ratio (m/z). The resulting mass spectrum typically shows a molecular ion peak [M]⁺ corresponding to the compound's molecular weight. For this compound, the presence of a chlorine atom results in a characteristic isotopic pattern, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, confirming the presence of chlorine.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition and molecular formula of the compound. The experimentally determined exact mass is compared to the calculated mass for the proposed formula (C₈H₇ClN₂O), providing strong evidence for the compound's identity.

Table 2: Molecular Weight and Formula Data for this compound

Parameter Value
Molecular Formula C₈H₇ClN₂O
Molecular Weight (Monoisotopic) 182.0247 g/mol

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key characteristic absorption bands would include C-H stretching from the aromatic rings and the methoxy group, C=C and C=N stretching vibrations from the fused heterocyclic rings, and C-O stretching from the methoxy ether linkage. The presence of a C-Cl bond would also result in a characteristic absorption in the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (Methoxy) 2850 - 2960
C=C and C=N Stretching 1450 - 1650
C-O (Ether) Stretch 1000 - 1300

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in this compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula C₈H₇ClN₂O. A close correlation between the experimental and calculated values confirms the empirical formula and the purity of the sample.

Table 4: Elemental Composition of this compound

Element Theoretical Percentage (%)
Carbon (C) 52.62
Hydrogen (H) 3.86
Chlorine (Cl) 19.41
Nitrogen (N) 15.34

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound. In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column. The components of the sample are separated based on their differential interactions with the stationary phase and the mobile phase. A detector, often a UV-Vis spectrophotometer, measures the absorbance of the eluting components over time. A pure sample of this compound will ideally show a single, sharp peak in the chromatogram, and the area of this peak can be used to quantify the purity, which is often expected to be greater than 95% for research and development purposes. Commercial suppliers often provide HPLC data to certify the purity of their compounds. bldpharm.com

Advanced Computational Chemistry and in Silico Approaches Applied to Imidazo 1,2 a Pyridines

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Binding Modes and Affinities

Molecular docking simulations are instrumental in predicting how a ligand, such as an imidazo[1,2-a]pyridine (B132010) derivative, will bind to its biological target. These simulations calculate a docking score, often expressed in kcal/mol, which estimates the binding affinity. A more negative score typically indicates a stronger predicted binding affinity.

For instance, in a study on novel imidazo[1,2-a]pyridine derivatives designed as anticancer agents, molecular docking was used to evaluate their binding affinity toward oxidoreductase, a key enzyme in breast cancer progression. One of the derivatives exhibited a high binding energy of -9.207 kcal/mol, suggesting a strong interaction with the target enzyme. researchgate.net Another study on imidazo[1,2-a]pyridines as selective COX-2 inhibitors reported IC50 values in the range of 0.07-0.18 μM, and molecular modeling indicated a binding mode similar to that of a known inhibitor, SC-558. researchgate.net

Table 1: Representative Docking Scores of Imidazo[1,2-a]Pyridine Derivatives Against Various Targets

DerivativeTarget EnzymePredicted Binding Energy (kcal/mol)
Imidazo[1,2-a]pyridine Derivative COxidoreductase-9.207 researchgate.net
Thiazole-clubbed Pyridine (B92270) Derivative 8aSARS-CoV-2 Main Protease (Mpro)-8.6 mdpi.com
2-chloro-pyridine derivative 6eTelomerase (3DU6)Not explicitly stated, but noted to bind strongly nih.gov

Note: The data in this table is for illustrative purposes and represents findings for different derivatives within the broader imidazo[1,2-a]pyridine class, not specifically for 6-Chloro-7-methoxyimidazo[1,2-a]pyridine.

Identification of Key Amino Acid Residues in Binding Sites

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are vital for the stability of the ligand-protein complex.

For example, the aforementioned imidazo[1,2-a]pyridine derivative with a binding energy of -9.207 kcal/mol was found to interact with the essential amino acids His222, Tyr216, and Lys270 in the active site of oxidoreductase. researchgate.net In a different study on thiazole-clubbed pyridine scaffolds targeting the main protease of SARS-CoV-2, a derivative with a high binding affinity demonstrated hydrogen bonds with MET 17, GLN 19, and GLY 71, along with several hydrophobic and electrostatic interactions. mdpi.com Similarly, studies on BminOBP3 identified hydrophobic amino acids such as I8, V51, M52, M55, V72, L75, M76, F119, V120, F121, and P122 as forming the binding pocket. mdpi.com

Understanding these key interactions is crucial for medicinal chemists to design new derivatives with improved affinity and selectivity. For This compound , identifying such residues would be a primary goal of any molecular docking study.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability of Ligand-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations are powerful computational methods used to study the physical movements of atoms and molecules, providing insights into the conformational changes and stability of the complex. nih.gov

MD simulations can be used to assess the stability of the predicted binding pose from docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. mdpi.comjchemlett.com These simulations can also reveal the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event. nih.gov For instance, MD simulations have been used to confirm the binding mode and stability of various ligand-protein complexes, including those involving imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development and Validation of 2D- and 3D-QSAR Models

QSAR models can be developed in two or three dimensions. 2D-QSAR models correlate biological activity with 2D descriptors such as physicochemical properties and topological indices. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to relate the steric and electrostatic fields of molecules to their activity.

The development of a robust QSAR model involves several steps, including dataset selection, descriptor calculation, model generation using statistical methods like multiple linear regression or partial least squares, and rigorous validation. A study on thiazolino 2-pyridone amide analogs reported the development of a 2D-QSAR model with a determination coefficient (R²) of 0.637 and a cross-validated regression coefficient (Q²) of 0.5388, indicating a statistically significant model. jchemlett.com Another study on pyridin-2-one derivatives as mIDH1 inhibitors developed 3D-QSAR models with high predictive ability (CoMFA: R² = 0.980, Q² = 0.765; CoMSIA: R² = 0.997, Q² = 0.770). mdpi.com

Table 2: Representative Statistical Parameters for QSAR Model Validation

QSAR Model TypeCompound SeriesPredictive R²Reference
2D-QSARThiazolino 2-pyridone amides0.6370.53880.506 jchemlett.com
3D-QSAR (CoMFA)Pyridin-2-one derivatives0.9800.7650.943 mdpi.com
3D-QSAR (CoMSIA)Pyridin-2-one derivatives0.9970.770Not Reported mdpi.com
2D-QSARQuinoline derivativesNot ReportedNot Reported0.845 nih.gov

Note: This table presents examples of QSAR model validation for different compound series and is for illustrative purposes.

Identification of Physicochemical Descriptors Influencing Biological Activity

A key outcome of QSAR studies is the identification of physicochemical descriptors that have a significant impact on the biological activity of the compounds. These descriptors can include properties like hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

For example, a 2D-QSAR study on aryl-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives identified descriptors such as T_N_Cl_7, chi6chain, and T_2_F_5 as being important for the inhibition of carbonic anhydrase XII. ijbpas.com 3D-QSAR models provide contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. In the study of pyridin-2-one derivatives, the CoMFA model indicated that both steric and electrostatic fields contributed significantly to the biological activity. mdpi.com Such information is invaluable for the rational design of new, more potent analogs.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, where a model is developed from the structural features of an active compound to screen databases for molecules with similar properties. nih.gov This approach is particularly valuable for scaffolds like imidazo[1,2-a]pyridines, which are recognized as "drug prejudice" scaffolds due to their wide range of biological activities. mdpi.comrsc.org

Generation of Common Pharmacophore Hypotheses

A pharmacophore represents the key three-dimensional arrangement of chemical features essential for a molecule's biological activity. nih.gov For the imidazo[1,2-a]pyridine series, pharmacophore models are generated based on the structures of known active compounds. researchgate.net Investigations into imidazo[1,2-a]pyridine derivatives as anti-leishmanial agents have highlighted the importance of substitution patterns, particularly at positions 2, 3, 6, 7, and 8 of the core structure. nih.gov The impact of substituents at the 6- and 7-positions can be non-additive, meaning the functional group at one position influences the activity of a group at the other. nih.gov

For this compound, a pharmacophore hypothesis would be constructed by identifying its key chemical features, such as hydrogen bond acceptors, aromatic rings, and hydrophobic centroids. The nitrogen atom in the imidazole (B134444) ring, the oxygen of the methoxy (B1213986) group, and the aromatic nature of the bicyclic system are critical features. These are mapped in 3D space to create a query for screening compound libraries. researchgate.net

Table 1: Potential Pharmacophoric Features of this compound

Feature TypeDescriptionPotential Location on Compound
Hydrogen Bond AcceptorA Lewis basic atom capable of accepting a hydrogen bond.Nitrogen atom (N1) of the imidazole ring; Oxygen atom of the methoxy group.
Aromatic RingA planar, cyclic, conjugated system of pi electrons.The entire imidazo[1,2-a]pyridine bicyclic system.
Hydrophobic GroupA nonpolar group that avoids interaction with water.The chloro-substituted benzene (B151609) portion of the scaffold.

Application in Virtual Screening and Library Design

Once a pharmacophore model is established, it serves as a 3D query in a process called virtual screening. univie.ac.at This technique is a cost-effective and rapid alternative to high-throughput screening for identifying new lead compounds. nih.gov The model derived from a compound like this compound can be used to search large, proprietary, or public chemical databases for molecules that match the defined pharmacophoric features. nih.govresearchgate.net

This in silico approach allows for the rapid expansion of a hit chemotype, helping to build a structure-activity relationship (SAR) profile. nih.govresearchgate.net By identifying diverse molecules that fit the same base pharmacophore, researchers can design focused chemical libraries for synthesis and biological testing, opening avenues for the optimization and improvement of the chemical series. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations and Quantum Chemical Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. frontiersin.org For imidazo[1,2-a]pyridine derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, provide crucial insights into their chemical behavior. nih.govscirp.org

Optimization of Molecular Geometries and Electronic Structure

The initial step in DFT analysis is the optimization of the molecule's geometry to find its most stable, ground-state conformation. nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure. For this compound, this would yield a precise three-dimensional model of the molecule in the gas phase. nih.gov These theoretical parameters often show a high degree of concurrence with experimental data obtained from methods like X-ray crystallography. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. scirp.orgyoutube.com A higher HOMO energy suggests a greater tendency to donate electrons. scirp.org

LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons, reflecting its electrophilicity. scirp.orgyoutube.com A lower LUMO energy indicates a greater propensity to accept electrons. scirp.org For imidazopyridine derivatives, the LUMO is typically localized on the imidazopyridine moiety itself. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical quantum chemical parameter. A smaller energy gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. frontiersin.org These values are used to calculate other reactivity descriptors like chemical hardness and softness. scirp.org

Table 2: Illustrative Quantum Chemical Parameters for an Imidazo[1,2-a]pyridine Derivative

ParameterSymbolDefinitionSignificance for Reactivity
HOMO EnergyEHOMOEnergy of the Highest Occupied Molecular Orbital.Relates to electron-donating ability (nucleophilicity).
LUMO EnergyELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Relates to electron-accepting ability (electrophilicity).
Energy GapΔE = ELUMO - EHOMOThe energy difference between the LUMO and HOMO.Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. frontiersin.org
Chemical Hardnessη = (ELUMO - EHOMO)/2Resistance to change in electron distribution.A larger value indicates higher stability and lower reactivity. scirp.org
Chemical SoftnessS = 1/ηThe reciprocal of hardness.A larger value indicates higher reactivity. scirp.org

Calculation of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. scienceopen.com The MEP is plotted onto the electron density surface, where different colors represent different electrostatic potential values. bhu.ac.in

Red Regions: Indicate the lowest electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. nih.gov For imidazo[1,2-a]pyridine derivatives, these negative regions are typically localized around nitrogen and oxygen atoms. scirp.org

Blue Regions: Indicate the highest electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. nih.gov These positive regions are usually found around hydrogen atoms. bhu.ac.in

Green Regions: Represent areas of neutral or zero potential. nih.gov

For this compound, an MEP analysis would clearly identify the nucleophilic nitrogen atom of the imidazole ring and the oxygen of the methoxy group as potential sites for interaction with electrophiles, a key consideration in understanding its potential biological interactions. nih.govscirp.org

Determination of Global Chemical Reactivity Parameters

Detailed research findings from DFT calculations, which would provide specific values for the global chemical reactivity parameters of this compound, are not available in the reviewed literature. Such parameters are crucial for understanding the chemical behavior of a compound.

For related imidazo[1,2-a]pyridine derivatives, these parameters are typically calculated using methods like B3LYP with a specified basis set. scirp.org These calculations yield values for the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). From these, key reactivity descriptors are derived:

Electronic Chemical Potential (μ): This parameter indicates the tendency of electrons to escape from a system. It is calculated from the HOMO and LUMO energies.

Chemical Hardness (η): This measures the resistance of a compound to change its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. scirp.org

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons.

Without specific DFT studies on this compound, a data table for its global chemical reactivity parameters cannot be generated.

In Silico Prediction of Drug-Likeness and ADMET Properties

Similarly, a comprehensive in silico prediction of the drug-likeness and ADMET properties specifically for this compound has not been published. Such studies are commonly performed using platforms like SwissADME and pkCSM. nih.govswissadme.ch These tools predict a range of properties crucial for a compound's potential as a drug.

For other imidazo[1,2-a]pyridine analogs, researchers have successfully used these tools to generate data on:

Drug-Likeness: This is often evaluated based on rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Absorption: Predictions for human intestinal absorption and cell permeability (e.g., Caco-2 permeability) are common.

Distribution: This includes predictions of blood-brain barrier penetration and plasma protein binding.

Metabolism: The potential for the compound to inhibit or be a substrate for cytochrome P450 (CYP) enzymes is a key prediction.

Excretion: Predictions may include total clearance of the compound.

Toxicity: Potential toxicities, such as hepatotoxicity or mutagenicity (AMES test), are often flagged.

In the absence of specific studies on this compound, interactive data tables for its ADMET properties and drug-likeness cannot be compiled. The scientific community relies on published research for such specific data, and for this particular compound, the information is not currently available.

Structure Activity Relationship Sar Investigations of Imidazo 1,2 a Pyridines, with Relevance to 6 Chloro 7 Methoxyimidazo 1,2 a Pyridine

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of imidazo[1,2-a]pyridine (B132010) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. researchgate.net Researchers have systematically introduced various functional groups at different positions to map their effects on potency and selectivity.

Halogenation, particularly at positions 6 and 7 of the imidazo[1,2-a]pyridine core, has been shown to be a critical determinant of biological activity. The introduction of halogens can modulate a compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets.

For instance, in the development of anti-leishmanial agents, the substitution pattern at the 6- and 7-positions was found to be crucial. nih.gov The effect of a substituent at one position was often dependent on the nature of the group at another, a phenomenon known as non-additive SAR. For example, the presence of a 6-methyl group was shown to improve potency when an aryl group was at the 3-position, but it negatively impacted potency when an alkyl group was at the same position. nih.gov

In the context of anticancer activity, a range of 6-substituted imidazo[1,2-a]pyridines demonstrated significant efficacy against colon cancer cell lines. nih.gov Similarly, in the synthesis of derivatives for various applications, substitutions at the 6- and 7-positions were generally well-tolerated, allowing for the fine-tuning of compound properties. nih.gov Specifically, for diarylamide and diarylurea derivatives with antiproliferative activity against melanoma, compounds bearing a chlorine atom at position 7 were synthesized and evaluated. nih.gov

The electronic nature of substituents is also a key factor. Studies involving the synthesis of imidazo[1,2-a]pyridines have noted that reactants with electron-withdrawing groups, such as halogens, can influence reaction yields and potentially the biological profile of the final products. nih.gov

The methoxy (B1213986) group (-OCH₃), an electron-donating substituent, plays a significant role in modulating the biological activity of imidazo[1,2-a]pyridines when placed at specific positions, such as C7. The presence of a methoxy group can influence a molecule's polarity, hydrogen bonding capacity, and metabolic pathways.

In the synthesis of various imidazo[1,2-a]pyridine derivatives, the inclusion of electron-donating groups like methoxy has been shown to result in better yields compared to electron-withdrawing groups. nih.gov While direct SAR studies on the 7-methoxy group of the title compound are specific to its target, broader studies on related scaffolds provide insights. For example, in a series of STAT3 inhibitors with an imidazo[1,2-a]pyridine core, a methoxy group on a phenyl ring attached to the scaffold was part of the optimization process to enhance metabolic stability and in vivo efficacy against gastric cancer. nih.gov

The compound methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate highlights the chemical tractability of the 7-methoxy substituted core, which allows for further functionalization to enhance biological activities. evitachem.com

Correlation of Electronic and Steric Factors with Biological Response

The biological activity of imidazo[1,2-a]pyridine derivatives is intricately linked to both electronic and steric factors. researchgate.net The electronic nature of substituents (whether they donate or withdraw electron density) affects the reactivity and binding interactions of the molecule, while steric factors (the size and shape of substituents) influence how well the molecule fits into its biological target.

Electronic Factors:

The imidazo[1,2-a]pyridine core is naturally electron-rich, which influences its functionalization. nih.gov

In the development of anticancer agents, the electronic properties of substituents on the imidazo[1,2-a]pyridine scaffold are crucial for activity. researchgate.net Studies have shown that acetophenone (B1666503) reactants with electron-donating groups (like methoxy) lead to better yields in the synthesis of imidazo[1,2-a]pyridine derivatives compared to those with electron-withdrawing groups. nih.gov

Steric Factors:

The size and bulk of substituents can have a profound effect on potency. In the pursuit of antituberculosis agents, it was discovered that imidazo[1,2-a]pyridine-3-carboxamides with bulky and more lipophilic biaryl ether substituents exhibited potent, nanomolar-range activity. rsc.org

Conversely, for anti-leishmanial compounds, small lipophilic alkyl groups at the 3-position resulted in moderate activity, suggesting that excessive bulk at this position may be detrimental. nih.gov

The interplay between these factors is critical. For example, in a series of COX-2 inhibitors, a p-methylsulfonyl phenyl group at the C-2 position of the imidazo[1,2-a]pyridine ring was identified as a key feature for high potency and selectivity. This group has specific electronic (electron-withdrawing sulfonyl) and steric properties that allow it to fit favorably into a secondary pocket of the COX-2 active site. rjpbr.comresearchgate.net

Insights from Comparative SAR Studies on Imidazo[1,2-a]pyridine Subsets

Comparing the SAR of different subsets of imidazo[1,2-a]pyridines designed for various biological targets provides valuable insights into the scaffold's versatility.

For instance, compounds designed as anti-inflammatory agents targeting either 5-lipoxygenase (5-LO) or cyclooxygenase-2 (COX-2) share the imidazo[1,2-a]pyridine core but have distinct SAR profiles.

5-LO Inhibitors: A potent inhibitor was identified as N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine, highlighting the importance of a cyclohexyl amine at C3, a methyl group at C6, and a morpholinophenyl group at C2. nih.gov

COX-2 Inhibitors: Highly selective COX-2 inhibitors featured a p-methylsulfonyl phenyl group at C2 and various substituents at C3, demonstrating that this specific C2 substitution is crucial for COX-2 selectivity. rjpbr.comresearchgate.net

In the field of oncology, the SAR for imidazo[1,2-a]pyridines varies depending on the cancer type and molecular target.

Antiproliferative (Melanoma): Diarylurea derivatives with substitutions at positions 2, 3, and 7 showed submicromolar potency. nih.gov

Antiproliferative (Colon Cancer): A range of 6-substituted derivatives exhibited excellent activity. nih.gov

STAT3 Inhibition (Gastric Cancer): Systematic optimization focused on improving metabolic stability led to a potent inhibitor, emphasizing the need for modifications that enhance drug-like properties. nih.gov

A study on anti-leishmanial imidazo[1,2-a]pyridines revealed a non-additive SAR, where the biological effect of a C6-methyl group was contingent on the type of substituent at the C3-position (aryl vs. alkyl). nih.gov This underscores the complexity of SAR and the importance of exploring multiple substitution patterns simultaneously.

Table 1: Comparative Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/SeriesTarget/ActivityKey SubstitutionsPotency (IC₅₀)Reference
Derivative 5jCOX-2 Inhibition2-[4-(methylsulfonyl)phenyl], 3-(4-chlorophenoxy)0.05 µM rjpbr.com
Derivative 5iCOX-2 Inhibition->100 µM (for COX-1) rjpbr.com
Compound 145-LO InhibitionN-cyclohexyl, 6-methyl, 2-(4-morpholinophenyl), 3-amine0.16 µM nih.gov
IP-5Anticancer (HCC1937)Not specified45 µM nih.gov
IP-6Anticancer (HCC1937)Not specified47.7 µM nih.gov

Rational Design and Optimization Strategies for Enhanced Efficacy

Insights from SAR studies are the foundation for the rational design and optimization of new imidazo[1,2-a]pyridine-based drug candidates. nih.gov This process involves a cycle of designing, synthesizing, and testing new molecules to systematically improve properties like potency, selectivity, and metabolic stability. nih.gov

Strategies often involve computational methods, such as molecular docking, to predict how a designed molecule will interact with its target. rjpbr.com For example, docking studies of COX-2 inhibitors revealed that the methylsulfonyl pharmacophore was inserted into a secondary pocket of the enzyme's active site, forming key hydrogen bonds. rjpbr.com This knowledge allows chemists to design new derivatives that can better exploit this interaction.

A clear example of rational design is the structural optimization of imidazo[1,2-a]pyridine-based STAT3 inhibitors. nih.gov An initial lead compound was systematically modified to improve its metabolic stability, leading to a new inhibitor with significant effects on the growth and migration of human gastric cancer cells and efficacy in a mouse xenograft model. nih.gov Similarly, new derivatives targeting melanoma were designed and synthesized based on SAR data, resulting in several compounds with submicromolar IC₅₀ values. nih.gov

Scaffold hopping and bioisosteric replacement are advanced rational design strategies used to create novel chemical entities while retaining desired biological activity. researchgate.netscite.ai

Scaffold hopping involves replacing the central molecular core (the scaffold) with a structurally different one that maintains a similar 3D arrangement of key functional groups. researchgate.netnih.gov This can lead to compounds with improved properties or novel intellectual property.

The imidazo[1,2-a]pyridine scaffold itself was identified as a novel positive allosteric modulator of the mGlu2 receptor through a scaffold hopping approach that started from a pyridone core. nih.gov

In another example, researchers performed scaffold hopping from natural product aurones to design 2-arylideneimidazo[1,2-a]pyridinones as potent anticancer agents targeting topoisomerase IIα. nih.gov

Bioisosteric replacement involves swapping a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. researchgate.netsemanticscholar.org

This strategy is a cornerstone of lead optimization. researchgate.net For instance, replacing a metabolically liable group with a more stable bioisostere can significantly improve a drug candidate's profile.

The success of the antituberculosis drug Q203, which has an imidazo[1,2-a]pyridine core, has spurred interest in using both scaffold hopping and bioisosteric replacement to identify new molecules targeting the same bacterial complex. researchgate.net

These strategies represent powerful tools for medicinal chemists to navigate complex biological systems and design next-generation therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold.

Lead Optimization Approaches based on SAR Data

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antituberculosis, anticancer, and antifungal properties. researchgate.netbeilstein-journals.org Structure-activity relationship (SAR) studies are crucial for refining these molecules from initial hits to optimized lead compounds and, eventually, clinical candidates. Lead optimization strategies for this class of compounds frequently focus on systematic modifications at various positions of the bicyclic ring system to enhance potency, selectivity, and pharmacokinetic properties.

A significant body of research into the SAR of imidazo[1,2-a]pyridines has been conducted in the context of developing new antituberculosis agents. nih.gov One of the most advanced candidates from this class is Telacebec (Q203), an imidazo[1,2-a]pyridine amide that targets the QcrB subunit of the cytochrome bc1 complex essential for mycobacterial growth. The development of Telacebec involved extensive lead optimization from an initial hit, an imidazo[1,2-a]pyridine amide (IPA). researchgate.netacs.org

Initial SAR studies on the IPA series demonstrated that the amide linker connected to the 3-position of the imidazo[1,2-a]pyridine core is critical for antimycobacterial activity. nih.govresearchgate.net Modifications such as creating a tertiary carboxamide, reversing the amide bond, or inserting a methylene (B1212753) group between the ring and the amide functionality led to a loss of activity. nih.gov

The substitution pattern at the C6 and C7 positions of the imidazo[1,2-a]pyridine core, directly relevant to 6-Chloro-7-methoxyimidazo[1,2-a]pyridine, has been shown to be a key determinant of biological activity in different therapeutic areas. For instance, in the development of agents for visceral leishmaniasis, it was observed that the impact of substitutions at the 6- and 7-positions could be non-additive, meaning the effect of a substituent at one position depends on the nature of the substituent at the other. nih.gov This interplay between substituents underscores the complexity of SAR in this scaffold.

In the context of antifungal research, new derivatives of 6-chloroimidazo[1,2-a]pyridine (B40424) have been synthesized and evaluated. researchgate.net A study focusing on (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives found that their antifungal activity against Candida parapsilosis was significantly modulated by the nature and position of substituents on the appended phenyl ring. researchgate.net This indicates that even when the core substitution (like the 6-chloro group) is fixed, peripheral modifications are a powerful tool for lead optimization.

The following tables summarize key SAR findings for the imidazo[1,2-a]pyridine scaffold based on published research data.

Table 1: SAR of Imidazo[1,2-a]pyridine-3-carboxamides as Antitubercular Agents

Compound Modification Position Effect on Activity Reference
N-Benzylcarboxamide 3 Potent activity nih.gov
Tertiary carboxamide 3 Abolished activity nih.gov
Reversed amide 3 Abolished activity nih.gov
Methylene insertion 3 Abolished activity nih.gov

Table 2: SAR of Imidazo[1,2-a]pyridines as Anti-leishmanial Agents

Position(s) Observation Reference
3 Both amino alkyl and amino aryl moieties can demonstrate activity. nih.gov
3 Presence of basic or non-basic heteroatoms appears detrimental. nih.gov

Table 3: SAR of 6-Chloroimidazo[1,2-a]pyridine Acrylonitriles as Antifungal Agents

Compound Series Target Key Finding Reference

These examples of lead optimization based on SAR data illustrate a systematic approach to drug discovery. By understanding how specific structural changes to the imidazo[1,2-a]pyridine scaffold affect biological activity, researchers can rationally design new analogues with improved potency and better pharmaceutical profiles. The relevance for a compound like this compound lies in the established importance of substitutions at the C6 and C7 positions, suggesting that this specific combination of a chloro group and a methoxy group is a deliberate design choice aimed at achieving a desired biological effect.

Biological Targets and Mechanistic Studies of Imidazo 1,2 a Pyridine Derivatives

Identification and Validation of Macromolecular Targets

Research has identified that imidazo[1,2-a]pyridine (B132010) derivatives interact with a diverse range of macromolecular targets, including enzymes, receptors, and kinases.

Derivatives of imidazo[1,2-a]pyridine have demonstrated potent inhibitory activity against several key enzymes implicated in various diseases, from cancer to infectious diseases.

Phosphoinositide 3-kinase α (PI3Kα): The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making its components key therapeutic targets. nih.govnih.gov Numerous imidazo[1,2-a]pyridine derivatives have been developed as potent PI3Kα inhibitors. nih.gov For instance, a derivative featuring a bioisosteric 1,2,4-oxadiazole (B8745197) group exhibits a half-maximal inhibitory concentration (IC₅₀) of 2 nM against PI3Kα. nih.gov Another compound, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was identified as a novel PI3Kα inhibitor with an IC₅₀ of 0.67µM. nih.gov Optimization of this structure led to a thiazole (B1198619) derivative with an IC₅₀ of 0.0028 µM, which demonstrated high selectivity for the α isoform over other PI3K isoforms. nih.gov Further studies have produced derivatives like compound 15a , a potent dual inhibitor of both PI3K and mTOR. researchgate.netnih.govgoogle.com

Aldehyde Dehydrogenase 1A3 (ALDH1A3): ALDH1A3 is overexpressed in cancer stem cells, particularly in glioblastoma multiforme (GBM), making it a target for eliminating these resilient cells. google.comnih.gov A novel class of imidazo[1,2-a]pyridine derivatives has been identified as effective ALDH1A3 inhibitors. google.com These compounds show a promising functional profile against the target enzyme and selectivity over highly homologous isoenzymes. google.com Through structure-based optimization, compound 3f emerged as a submicromolar competitive inhibitor of ALDH1A3. These inhibitors have shown efficacy against patient-derived GBM stem-like cells at nanomolar to picomolar concentrations. nih.gov

Pantothenate Synthetase (PS): This enzyme is crucial for Mycobacterium tuberculosis (Mtb). Researchers have identified 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides as inhibitors of Mtb pantothenate synthetase. One of the most active derivatives from a synthesized library demonstrated a minimum inhibitory concentration (MIC₉₀) of 4.53 μM against Mtb, with its activity confirmed in a pantothenate synthetase assay.

ATP Synthase: The enzyme ATP synthase, critical for energy production, has been validated as a target for anti-tuberculosis drugs. Imidazo[1,2-a]pyridine ethers (IPE) have been discovered as selective and potent inhibitors of mycobacterial ATP synthesis. Medicinal chemistry efforts have led to IPE derivatives with potent activity, showing an IC₅₀ of less than 0.02 μM in ATP synthase inhibition assays.

Ubiquinol (B23937) Cytochrome c Reductase (QcrB): QcrB is a subunit of the electron transport ubiquinol cytochrome c reductase complex in Mtb, essential for the pathogen's energy metabolism. Several imidazo[1,2-a]pyridine (IP) compounds have been identified as potent inhibitors of Mtb, targeting QcrB. These compounds show minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM. The target was confirmed through the generation of resistant mutants, which all had a single nucleotide polymorphism in the qcrB gene.

Acyl-CoA:Cholesterol Acyltransferase (ACAT): ACAT is a microsomal enzyme that converts free cholesterol to cholesterol esters, and its inhibition is a strategy for treating hypercholesterolemia and atherosclerosis. A novel series of imidazo[1,2-a]pyridines was designed and found to inhibit ACAT. A representative analogue, 7b , was shown to inhibit cholesteryl ester formation in HepG2 cells in a dose-dependent manner, with an IC₅₀ value of 2.02 µM. Other research has focused on imidazo[1,2-a]pyridine analogs as inhibitors of cholesterol 24-hydroxylase (CYP46A1).

Table 1: Enzyme Inhibitory Profiles of Imidazo[1,2-a]pyridine Derivatives

Derivative Class/Compound Target Enzyme Potency (IC₅₀ / MIC) Source(s)
1,2,4-Oxadiazole derivative PI3Kα 2 nM nih.gov
Thiazole derivative 12 PI3Kα 0.0028 µM nih.gov
Compound 15a PI3K/mTOR Potent dual inhibitor researchgate.netnih.gov
Compound 3f ALDH1A3 Submicromolar
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizide Mtb Pantothenate Synthetase 4.53 μM (MIC₉₀)
Imidazo[1,2-a]pyridine Ethers (IPE) Mtb ATP Synthase <0.02 μM
Imidazo[1,2-a]pyridines (IP) Mtb QcrB 0.03 to 5 µM (MIC)
Analogue 7b ACAT 2.02 µM

The interaction of imidazo[1,2-a]pyridine derivatives with various receptors has also been explored, although less extensively than their enzyme inhibition profiles.

GABAa Receptor & Benzodiazepine (B76468) Receptors: The imidazo[1,2-a]pyridine scaffold is found in the hypnotic drug zolpidem, which acts as a ligand for benzodiazepine receptors. Studies on related scaffolds, such as imidazo[1,2-a]pyrimidines, have identified them as GABA(A) receptor benzodiazepine binding site ligands. However, specific studies on 2-phenyl-imidazo[1,2-a]pyridine derivatives found that they potently inhibited ligand binding to peripheral benzodiazepine receptors (PBRs) while not substantially affecting binding to central benzodiazepine receptors or GABA-evoked currents at GABAa receptors. This indicates selectivity for peripheral over central receptor types.

Adenosine (B11128) Receptors: While research into imidazo[1,2-a]pyridine derivatives as direct adenosine receptor ligands is limited in the available literature, studies on closely related scaffolds have shown promise. Specifically, the imidazo[1,2-a]pyrazine ring system has been used to design novel antagonists for the human A₃ and A₂ₐ adenosine receptor subtypes. nih.gov This suggests that related fused imidazo-heterocyclic systems are viable scaffolds for targeting this receptor family.

Table 2: Receptor Binding Profiles of Imidazo[1,2-a]pyridine and Related Derivatives

Derivative Class Target Receptor Finding Source(s)
2-Phenyl-imidazo[1,2-a]pyridines Peripheral Benzodiazepine Receptors (PBRs) Potent inhibition of ligand binding
2-Phenyl-imidazo[1,2-a]pyridines Central Benzodiazepine Receptors / GABAa No substantial effect on binding or currents
Imidazo[1,2-a]pyrazines Adenosine Receptor (A₃ Subtype) Good affinity and selectivity nih.gov

Beyond PI3K, imidazo[1,2-a]pyridine derivatives have been developed as inhibitors for other protein kinases involved in cell cycle regulation and signaling.

PI3K: As detailed in section 6.1.1, imidazo[1,2-a]pyridines are a well-established class of PI3K inhibitors, with many derivatives showing potent, low-nanomolar inhibition of the PI3Kα isoform and, in some cases, dual PI3K/mTOR activity. nih.govnih.govresearchgate.net

Nek2: The NIMA-related kinase 2 (Nek2) is a crucial regulator of the centrosome cycle, and its overexpression is linked to cancer. A series of imidazo[1,2-a]pyridine derivatives have been developed as novel and potent Nek2 inhibitors. Structure-based design led to compounds like MBM-55 , which displayed an IC₅₀ of 1.0 nM and excellent selectivity for Nek2, effectively inhibiting cancer cell proliferation.

NF-κB Pathway Inhibition: While direct inhibitors of NF-κB inducing kinase (NIK) from this chemical class are not prominently reported, imidazo[1,2-a]pyridine derivatives have been shown to modulate the NF-κB signaling pathway. nih.gov A novel synthetic derivative, referred to as MIA , was found to diminish the DNA-binding activity of NF-κB in breast and ovarian cancer cell lines, thereby exerting anti-inflammatory effects. nih.gov

Table 3: Kinase Inhibition Profiles of Imidazo[1,2-a]pyridine Derivatives

Derivative/Compound Target Kinase/Pathway Potency (IC₅₀) Finding Source(s)
Various PI3Kα 0.0018 µM to 0.67 µM Potent and selective inhibition nih.gov
MBM-17 Nek2 3.0 nM Potent and selective inhibition
MBM-55 Nek2 1.0 nM Potent and selective inhibition
MIA NF-κB Pathway Not applicable Diminished DNA-binding activity of NF-κB nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding how these derivatives bind to their targets and the subsequent impact on cellular functions is critical for their development as therapeutic agents.

Molecular docking and crystallography studies have provided detailed insights into the binding modes of these inhibitors.

PI3Kα: Docking analysis of the dual PI3K/mTOR inhibitor 15a revealed key hydrogen bonding interactions. researchgate.net The nitrogen atom on the imidazo[1,2-a]pyridine ring forms a conserved hydrogen bond with the hinge region residue Val851 in PI3Kα. researchgate.net Additional hydrogen bonds are formed in the affinity pocket between the side chain's pyridine (B92270) nitrogen and residues Asp810 and Tyr836, and between a methoxy (B1213986) oxygen and Lys802. researchgate.net

QcrB: The mechanism of QcrB inhibition was elucidated through the analysis of resistant Mtb mutants. These mutants consistently showed a single amino acid substitution, T313A, in the QcrB protein. This mutation confers cross-resistance to multiple imidazo[1,2-a]pyridine inhibitors, strongly indicating that this region of the protein is critical for the compounds' binding and activity.

Nek2: Molecular docking studies of imidazo[1,2-a]pyridine-thiophene derivatives, developed from a Nek2 inhibitor scaffold, showed that the nitrogen at the 1-position of the imidazopyridine core engages in a key hydrogen bond with the hinge region of the kinase.

ALDH1A3: Crystallization and modeling studies were used to investigate the interaction of imidazo[1,2-a]pyridine derivatives with the catalytic site of the ALDH1A3 isoform, confirming their binding and helping to explain the observed competitive inhibitory profile.

The inhibition of specific macromolecular targets by imidazo[1,2-a]pyridine derivatives leads to the modulation of critical cellular pathways.

PI3K Signaling: By inhibiting PI3Kα, these derivatives block the phosphorylation of PIP2 to PIP3, which is a crucial step in activating the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov This inhibition disrupts downstream processes that are vital for cancer cell growth, proliferation, and survival, ultimately leading to cell cycle arrest and apoptosis. nih.gov

Oxidative Phosphorylation and ATP Synthesis: Imidazo[1,2-a]pyridine derivatives that target QcrB or ATP synthase directly interfere with cellular energy production in Mycobacterium tuberculosis. Inhibition of QcrB disrupts the electron transport chain, a key component of oxidative phosphorylation, which in turn halts the production of ATP. This depletion of cellular energy is lethal to the bacteria, explaining the potent anti-tubercular activity of these compounds.

Modulation of Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis)

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential in cancer therapy by influencing fundamental cellular processes such as cell cycle progression and programmed cell death (apoptosis). Research has shown that specific modifications to this core structure can yield compounds with potent cytotoxic effects against various cancer cell lines.

One notable area of investigation involves the synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. These compounds have been evaluated for their anticancer properties, with certain derivatives exhibiting submicromolar inhibitory activity against a range of tumor cell lines. tandfonline.comrsc.org A particularly potent compound from this series, designated as 13k , has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 non-small cell lung cancer cells. tandfonline.comrsc.org The mechanism of action for this class of compounds is linked to the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical pathway often dysregulated in cancer. tandfonline.comrsc.org The inhibition of PI3Kα by compound 13k , with an IC50 value of 1.94 nM, underscores the potential of these derivatives as targeted cancer therapeutics. tandfonline.comrsc.org

The induction of apoptosis by these derivatives is a key mechanism contributing to their anticancer effects. Studies on other related quinazoline (B50416) derivatives have also highlighted their ability to trigger programmed cell death in cancer cells. oup.com This pro-apoptotic activity is often a result of the inhibition of crucial survival pathways, leading to the activation of the cellular machinery responsible for dismantling the cell.

The ability of these compounds to halt the cell cycle at specific checkpoints, such as the G2/M phase, prevents cancer cells from progressing through mitosis and proliferating. This disruption of the cell division process is a hallmark of many effective anticancer agents. The detailed findings on the biological activity of these derivatives are a testament to the therapeutic potential of the imidazo[1,2-a]pyridine scaffold.

Table 1: Antiproliferative Activity of a Key 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative (Compound 13k)

Cell LineCancer TypeIC50 (µM)
HCC827Non-Small Cell Lung Cancer0.09
A549Non-Small Cell Lung Cancer0.25
SH-SY5YNeuroblastoma0.43
HELErythroleukemia0.18
MCF-7Breast Cancer0.33
Data sourced from a study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. tandfonline.com

Development of Imidazo[1,2-a]pyridine Derivatives as Molecular Probes and Chemosensors

The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold have led to the development of its derivatives as sophisticated molecular tools, including fluorescent probes and chemosensors. These compounds can be engineered to exhibit changes in their fluorescence upon interaction with specific analytes, making them valuable for detection and imaging applications in chemistry and biology.

The inherent fluorescence of the imidazo[1,2-a]pyridine core can be fine-tuned by introducing various substituents. oup.com This tunability allows for the design of sensors with high selectivity and sensitivity for specific metal ions. For instance, novel chemosensors based on the imidazo[1,2-a]pyridine framework have been synthesized for the detection of biologically important cations such as zinc (Zn²⁺) and copper (Cu²⁺). tandfonline.comrsc.org

One such derivative, a novel fluorescent sensor, demonstrated a significant enhancement in fluorescence intensity specifically in the presence of Zn²⁺, with a low limit of detection. rsc.org The binding of Zn²⁺ to the sensor molecule induces a conformational change that promotes an intramolecular charge transfer (ICT) process, resulting in a detectable optical signal. rsc.org Similarly, an imidazo[1,2-a]pyridine-substituted coumarin (B35378) has been developed as a selective ratiometric sensor for Cu²⁺ ions. tandfonline.com

The design of these chemosensors often involves incorporating a receptor unit that selectively binds the target ion, which is then electronically coupled to the fluorescent imidazo[1,2-a]pyridine core. The binding event alters the electronic structure of the fluorophore, leading to a measurable change in its emission spectrum. The development of these molecular probes highlights the versatility of the imidazo[1,2-a]pyridine scaffold beyond therapeutic applications, extending its utility into the realm of analytical and diagnostic sciences. The synthesis of these fluorescent derivatives is often achieved through straightforward chemical reactions, making them accessible for various research applications. nih.govacs.org

Table 2: Examples of Imidazo[1,2-a]pyridine-Based Chemosensors

Target AnalyteSensor TypePrinciple of Detection
Zn²⁺Fluorescent "turn-on" sensorChelation-enhanced fluorescence
Cu²⁺Ratiometric fluorescent sensorModulation of intramolecular charge transfer
Information compiled from studies on imidazo[1,2-a]pyridine-based chemosensors. tandfonline.comrsc.org

Q & A

Q. What are the most reliable synthetic routes for 6-chloro-7-methoxyimidazo[1,2-a]pyridine, and how can reaction conditions be optimized for higher yields?

The synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclocondensation between 2-aminopyridines and α-haloketones or α,β-unsaturated carbonyl compounds. For 6-chloro-7-methoxy derivatives, key steps include:

  • Halogenation : Introducing chlorine at the 6-position via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (e.g., 0–25°C) .
  • Methoxy group installation : Methoxylation at the 7-position typically employs methylating agents (e.g., dimethyl sulfate) in basic media .
  • Optimization : Yield improvements (e.g., from 50% to 79%) are achieved by adjusting stoichiometry, solvent polarity (e.g., DMF vs. DMSO), and reaction time .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • 1^1H NMR : Peaks at δ 9.04 (d, J=7.2J = 7.2 Hz) and δ 8.46 (s) confirm aromatic protons and substituent positions .
  • 13^{13}C NMR : Signals near 153 ppm (C-6 chloro-substituted carbon) and 55–60 ppm (methoxy carbon) validate substitution patterns .
  • HRMS : A molecular ion peak at m/zm/z [M + H]+^+ 153 ensures molecular weight confirmation .

Advanced Research Questions

Q. How do electronic effects of the chloro and methoxy substituents influence the reactivity of imidazo[1,2-a]pyridine in cross-coupling reactions?

The chloro group at C-6 acts as an electron-withdrawing group (EWG), enhancing electrophilicity at adjacent positions for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Conversely, the methoxy group at C-7 is electron-donating (EDG), stabilizing resonance structures and directing regioselectivity. For example:

  • Palladium-catalyzed couplings : Chloro substituents facilitate oxidative addition to Pd(0), while methoxy groups may hinder reactivity due to steric effects .
  • Data contradiction : Some studies report reduced yields when both substituents are present, likely due to competing electronic effects. Mitigation involves using bulky ligands (e.g., XPhos) to enhance selectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. neuroleptic effects) arise from structural variations and assay conditions. Methodological approaches include:

  • SAR studies : Systematic modification of substituents (e.g., replacing methoxy with nitro groups) to isolate activity drivers .
  • Computational modeling : DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activities .
  • Standardized assays : Replicating studies under identical conditions (e.g., MIC values for antimicrobial activity) to eliminate variability .

Q. How can computational methods predict the metabolic stability of this compound derivatives?

  • ADMET prediction : Tools like SwissADME assess metabolic hotspots (e.g., methoxy demethylation via cytochrome P450 enzymes) .
  • Docking simulations : Binding affinity to hepatic enzymes (e.g., CYP3A4) identifies susceptible sites for metabolic modification .
  • Validation : Cross-referencing computational results with in vitro microsomal stability assays (e.g., rat liver microsomes) .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

  • Flash chromatography : Optimize solvent gradients (e.g., hexane/ethyl acetate 7:3 → 1:1) to separate polar byproducts .
  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to enhance crystal purity, achieving >99% by HPLC .
  • HPLC-MS : Hyphenated techniques quantify trace impurities (e.g., dechlorinated byproducts) for GMP-compliant synthesis .

Methodological Guidelines

Q. For Synthesis Optimization

  • Monitor reaction progress via TLC (Rf_f 0.3–0.5 in ethyl acetate) and quench reactions at 80% conversion to minimize side products .
  • Use inert atmospheres (N2_2/Ar) to prevent oxidation of sensitive intermediates .

Q. For Data Interpretation

  • Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Compare experimental IR spectra (e.g., C-Cl stretch at 750 cm1^{-1}) with computational predictions (e.g., Gaussian 09) .

Q. For Biological Studies

  • Prioritize derivatives with ClogP values <3 to balance lipophilicity and solubility .
  • Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) before claiming therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.